molecular formula C8H9NO B14705113 6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one CAS No. 21895-22-7

6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14705113
CAS No.: 21895-22-7
M. Wt: 135.16 g/mol
InChI Key: VFPSGWSCDPKERE-UHFFFAOYSA-N
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Description

6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C8H9NO It is a derivative of cyclohexa-2,4-dienone, featuring an aminoethylidene group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one typically involves the photochemical ring cleavage of cyclohexa-2,4-dienones. This process can be initiated by UV or visible light, generating ketenes that react with amines to form the desired product . The reaction is often carried out in ethanol or ethanol-DMSO mixtures at temperatures below 38°C to prevent polymerization and ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical synthesis process. This would require specialized equipment to handle the photolysis and subsequent reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The aminoethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce more saturated compounds.

Scientific Research Applications

6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one involves its ability to undergo photochemical reactions, generating reactive intermediates such as ketenes . These intermediates can then react with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one is unique due to its specific aminoethylidene substitution, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it valuable for specialized research and industrial applications.

Properties

IUPAC Name

2-ethanimidoylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6(9)7-4-2-3-5-8(7)10/h2-5,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPSGWSCDPKERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501991
Record name 6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21895-22-7
Record name 2-(1-Iminoethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21895-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Aminoethylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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